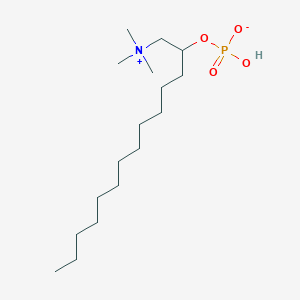
1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate is a chemical compound with the molecular formula C₁₇H₃₈NO₄P. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trimethylammonio group and a tetradecan-2-yl hydrogen phosphate moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate typically involves the reaction of tetradecan-2-ol with trimethylamine and phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Tetradecan-2-ol is reacted with trimethylamine in the presence of a suitable solvent, such as ethanol or methanol, to form the intermediate 1-(Trimethylammonio)tetradecan-2-ol.
Step 2: The intermediate is then treated with phosphoric acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: 1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine and phosphite derivatives.
Substitution: The trimethylammonio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of phosphates and amine oxides.
Reduction: Formation of amines and phosphites.
Substitution: Formation of substituted ammonium phosphates.
科学研究应用
1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes and lipid metabolism due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents.
作用机制
The mechanism of action of 1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and function.
相似化合物的比较
- 1-(Trimethylammonio)dodecan-2-yl hydrogen phosphate
- 1-(Trimethylammonio)hexadecan-2-yl hydrogen phosphate
- 1-(Trimethylammonio)octadecan-2-yl hydrogen phosphate
Comparison: 1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate is unique due to its specific chain length and the presence of the trimethylammonio group. Compared to its analogs with shorter or longer alkyl chains, it exhibits distinct physicochemical properties, such as solubility and melting point, which influence its behavior in various applications. Its specific structure also affects its interaction with biological membranes and proteins, making it a valuable compound for targeted research and industrial applications.
属性
IUPAC Name |
1-(trimethylazaniumyl)tetradecan-2-yl hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-17(16-18(2,3)4)22-23(19,20)21/h17H,5-16H2,1-4H3,(H-,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEKULUKSDKCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C[N+](C)(C)C)OP(=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














